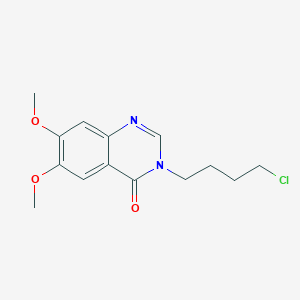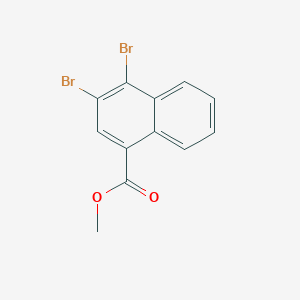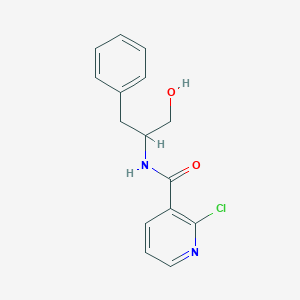
3-Methylcinnamonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcinnamonitrile is an organic compound with the chemical formula C10H9N. It is a derivative of cinnamonitrile, characterized by the presence of a methyl group attached to the aromatic ring. This compound is known for its applications in various fields, including perfumery and pharmaceuticals, due to its distinctive aroma and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylcinnamonitrile can be synthesized through several methods. One common approach involves the Heck reaction, where 4-iodotoluene reacts with acrylonitrile in the presence of a palladium catalyst and N,N-dimethylformamide as the solvent. The reaction is typically carried out at 100°C for 10 hours, yielding a high percentage of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of the Heck reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylcinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
3-Methylcinnamonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of infections.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .
Wirkmechanismus
The mechanism of action of 3-Methylcinnamonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound may also interfere with essential metabolic pathways, inhibiting the growth and proliferation of pathogens .
Vergleich Mit ähnlichen Verbindungen
Cinnamonitrile: The parent compound, lacking the methyl group.
4-Methylcinnamonitrile: A positional isomer with the methyl group at the para position.
Cinnamaldehyde: A related compound with an aldehyde group instead of a nitrile group.
Uniqueness: 3-Methylcinnamonitrile is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in aroma, solubility, and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
28446-71-1 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3-(3-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8H,1H3 |
InChI-Schlüssel |
QMICLBLOVTXNIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















